4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
Description
Properties
IUPAC Name |
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-22-9-5-4-8-21(22)17-26(16-19-10-12-20(13-11-19)23(25)27)30(28,29)15-14-18-6-2-1-3-7-18/h1-15H,16-17H2,(H2,25,27)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSENEOUNFUTHCW-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 455.99 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside a chlorophenyl moiety that may influence its pharmacokinetic properties.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation by interfering with various cellular pathways, including apoptosis and cell cycle regulation. Studies have shown that such sulfonamide derivatives can induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of related sulfonamide compounds on various cancer cell lines. For instance, a study highlighted the efficacy of sulfonamide derivatives in reducing cell viability in MCF-7 breast cancer cells by inducing oxidative stress and DNA damage .
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics of similar compounds. In a notable case study, administration of a structurally related sulfonamide showed significant tumor reduction in mice models bearing xenografts of human breast cancer . This underscores the potential for clinical applications.
Biological Activity Summary
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Cytotoxicity | Reduces cell viability |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate (depends on formulation) |
| Bioavailability | Variable (dependent on route of administration) |
| Half-life | Not yet established |
Scientific Research Applications
Inhibition of Enzymatic Pathways
- Prostaglandin E Synthase Inhibition : Research indicates that compounds similar to 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide may act as inhibitors of prostaglandin E synthase (PGES). PGES plays a critical role in inflammatory responses, and inhibition could lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly relevant in conditions like neurodegenerative diseases where oxidative damage is a contributing factor .
- Cancer Therapeutics : The structural characteristics of this compound allow it to potentially interact with cancer cell signaling pathways. Sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression .
Case Studies
- Anti-inflammatory Applications : In vitro studies have demonstrated that sulfonamide derivatives can significantly reduce inflammation markers in cell cultures. For instance, compounds similar to this compound were tested against human cell lines exposed to inflammatory stimuli, showing reduced levels of pro-inflammatory cytokines .
- Anticancer Activity : A study investigating the effects of various sulfonamide compounds on cancer cell lines found that certain derivatives inhibited cell proliferation and induced apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
- Enzyme Inhibition Studies : Research involving enzyme kinetics has shown that this compound can effectively inhibit certain enzymes related to metabolic pathways, suggesting potential applications in metabolic disorders .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Divergences
The compound shares structural motifs with several sulfonamide and benzamide derivatives. Key comparisons include:
Key Observations :
- Substituent Influence : The target compound’s 2-chlorophenyl and styryl groups may enhance lipophilicity and π-π stacking interactions compared to LMM5’s 4-methoxyphenyl or the naphthalene sulfonyl group in . These substituents could modulate bioavailability and target binding .
Crystallographic and Computational Analysis
Crystallographic studies of analogous compounds (e.g., ) reveal that sulfonamide derivatives often form hydrogen-bonded networks (e.g., N–H···O and O–H···O interactions), stabilizing their crystal packing . Software such as SHELXL () and ORTEP-3 () are critical for modeling these interactions.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzamide-sulfonamide hybrids, such as reacting chlorophenyl intermediates with sulfonyl chlorides and subsequent amidation (e.g., ’s use of benzoyl chloride) .
- Pharmacological Potential: Structural analogs like LMM5 suggest that the target compound could exhibit antifungal or antibacterial activity, though empirical validation is required .
- Crystallographic Challenges : The styryl group’s planarity may complicate crystallization, necessitating advanced refinement tools (e.g., SHELX or WinGX) to resolve disorder .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide formation and substitution. Key parameters include:
- Catalysts : Use of triethylamine to neutralize HCl byproducts during amide coupling .
- Temperature : Controlled heating (e.g., 60–80°C) to facilitate sulfonyl chloride reactions while avoiding decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >95% purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm sulfonamide and benzamide moieties (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 437.12) .
Q. What are the recommended protocols for solubility and stability testing in biological assays?
- Methodological Answer :
- Solubility : Pre-screen in DMSO (≤10% v/v) followed by dilution in PBS (pH 7.4). For low solubility, use surfactants like Tween-80 .
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the 2-chlorophenyl or benzamide positions (e.g., methyl, fluoro) to modulate electronic effects .
- Biological Testing : Prioritize assays for antimicrobial (MIC against S. aureus) or anticancer (IC in HeLa cells) activity. Compare with analogs lacking the sulfonyl group to isolate functional group contributions .
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants () with bioactivity trends .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains). Focus on sulfonamide interactions with catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly at the sulfonyl hinge region .
- Free Energy Calculations : Apply MM/PBSA to quantify binding affinities and guide analog prioritization .
Q. How should researchers address contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-check results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
- Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives due to rapid metabolism .
- Membrane Permeability : Use Caco-2 cell monolayers to assess whether poor permeability underlies inconsistent in vitro/in vivo results .
Q. What advanced techniques enable scalable synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Optimize continuous-flow reactors for sulfonylation steps, reducing reaction times from hours to minutes .
- Design of Experiments (DoE) : Apply factorial designs to simultaneously vary temperature, catalyst loading, and solvent ratios, maximizing yield (>85%) while minimizing impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
